4-(Triphenylsilyl)dibenzothiophene
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Overview
Description
4-(Triphenylsilyl)dibenzothiophene is an organosilicon compound with the molecular formula C30H22SSi. It is characterized by the presence of a triphenylsilyl group attached to a dibenzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)dibenzothiophene typically involves the reaction of dibenzothiophene with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylsilyl)dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Substitution: The triphenylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like lithium diisopropylamide (LDA) or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
4-(Triphenylsilyl)dibenzothiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: The compound is explored for its potential in organic photovoltaic cells and field-effect transistors.
Pharmaceuticals: Research is ongoing to investigate its potential as a building block for drug development.
Mechanism of Action
The mechanism by which 4-(Triphenylsilyl)dibenzothiophene exerts its effects is primarily related to its electronic structure. The triphenylsilyl group influences the electronic properties of the dibenzothiophene core, affecting its reactivity and interaction with other molecules. This can lead to enhanced performance in electronic applications, such as improved charge transport in organic semiconductors .
Comparison with Similar Compounds
- 2-(Triphenylsilyl)dibenzothiophene
- 4-(Triphenylsilyl)dibenzofuran
- 4-(Triphenylsilyl)phenol
Comparison: 4-(Triphenylsilyl)dibenzothiophene is unique due to the specific positioning of the triphenylsilyl group on the dibenzothiophene core. This positioning can influence the compound’s electronic properties and reactivity compared to its analogs, making it particularly suitable for certain applications in materials science and organic electronics .
Properties
Molecular Formula |
C30H22SSi |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
dibenzothiophen-4-yl(triphenyl)silane |
InChI |
InChI=1S/C30H22SSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H |
InChI Key |
SIZSYCBPVZIUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Origin of Product |
United States |
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